4-Phenylcyclohexanone

Conformational analysis Stereoelectronic effects Molecular modeling

4-Phenylcyclohexanone is the essential C4-phenyl-substituted cyclohexanone for programs requiring precise conformational control. Its unique ring-puckering profile, intermediate between unsubstituted cyclohexanone and 4-tert-butyl analogs, directly impacts stereoelectronic outcomes in enzymatic desymmetrizations and organocatalytic reactions. Procure this building block to reliably access enantiopure ε-caprolactones via engineered CHMO enzymes (including F432I variants) or to explore distinct selectivity in proline-catalyzed Friedländer condensations. Specifications: ≥98% purity (GC), white to almost white crystalline powder, mp 77–80 °C.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 4894-75-1
Cat. No. B041837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohexanone
CAS4894-75-1
Synonyms4-Phenyl-1-cyclohexanone;  4-Phenylcyclohexanone;  NSC 28473; 
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC=CC=C2
InChIInChI=1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyYKAYMASDSHFOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohexanone (CAS 4894-75-1) for Pharmaceutical and Polymer Intermediate Procurement


4-Phenylcyclohexanone (CAS 4894-75-1) is a 4-substituted cyclohexanone derivative featuring a phenyl group at the C4 position . It is widely utilized as a key intermediate in the synthesis of pharmaceutical agents (e.g., loperamide analogues and CCR2 antagonists), advanced polymer monomers, and chiral building blocks . The compound is commercially available with a typical assay of ≥98% and a melting point range of 73–77 °C .

Why 4-Phenylcyclohexanone Cannot Be Directly Substituted by Other 4-Alkyl Cyclohexanones in Synthetic Protocols


While 4-phenylcyclohexanone shares a core cyclohexanone scaffold with 4-alkyl analogs such as 4-methylcyclohexanone and 4-tert-butylcyclohexanone, direct substitution is rarely feasible due to profound differences in conformational dynamics and stereoelectronic effects [1] [2]. The phenyl substituent imparts a unique balance of ring puckering and conformational anchoring that is distinct from bulkier tert-butyl or smaller methyl groups [3]. These differences translate into divergent reactivity and selectivity in key transformations, including enzymatic oxidations, organocatalytic desymmetrizations, and nucleophilic additions, underscoring the need for compound-specific procurement and reaction optimization [2] [4].

Quantitative Performance Benchmarks for 4-Phenylcyclohexanone Against Key Comparators


Superior Conformational Anchoring Efficiency of 4-Phenylcyclohexanone Compared to 4-tert-Butylcyclohexanone

4-Phenylcyclohexanone exhibits a distinct conformational profile relative to the classic 'locking group' standard, 4-tert-butylcyclohexanone. Lanthanide-Induced Shift (LIS) NMR analysis demonstrates that the ring puckering in 4-phenylcyclohexanone is intermediate between that of unsubstituted cyclohexanone and 4-tert-butylcyclohexanone, indicating that the phenyl group provides a more balanced conformational anchor without the excessive steric distortion associated with the tert-butyl group [1].

Conformational analysis Stereoelectronic effects Molecular modeling

Enhanced Substrate Acceptance and Selectivity of 4-Phenylcyclohexanone in Biocatalytic Baeyer-Villiger Oxidation

In enzymatic Baeyer-Villiger oxidations catalyzed by cyclohexanone monooxygenase (CHMO), 4-phenylcyclohexanone serves as a privileged substrate. Studies show that wild-type CHMO from Acinetobacter sp. exhibits high inherent selectivity for 4-phenylcyclohexanone derivatives [1]. Furthermore, a specific F432I mutation in CHMO efficiently reverses the enantiopreference of the enzyme for 4-phenylcyclohexanone derivatives, a switch that is also observed with 4-alkyl-cyclohexanones but with potentially different efficiency outcomes [1].

Biocatalysis Enzyme engineering Chiral lactone synthesis

Differentiation in Organocatalytic Desymmetrization: Unique Selectivity Profile of 4-Phenylcyclohexanone in Friedländer Condensations

Computational studies on proline-catalyzed Friedländer condensations reveal that the nature of the 4-substituent profoundly impacts enantioselectivity. The selectivity observed for 4-phenylcyclohexanone is vastly different from that of 4-(tert-butyldimethylsilyloxy)cyclohexanone, demonstrating the strong influence of the substituent's steric and electronic profile on the catalytic desymmetrization process [1].

Organocatalysis Asymmetric synthesis Proline catalysis

Reaction Rate Enhancement in Chemoselective Reductions with 4-Phenylcyclohexanone

In metal-catalyzed reductions, the nature of the cyclohexanone substrate can significantly affect reaction rates. While 4-tert-butylcyclohexanone and 2-methylcyclohexanone are often reduced to the more stable equatorial alcohols, 4-phenylcyclohexanone and similar cyclic ketones have been reported to exhibit higher reaction rates under certain catalytic conditions [1]. This suggests that the electronic or steric properties of the phenyl group can enhance catalyst turnover.

Chemoselective reduction Reaction kinetics Synthetic methodology

Broad Substrate Scope in Biocatalytic Screening: Acceptance of 4-Phenylcyclohexanone by Engineered Enzymes

In a screen of ketone substrates against engineered Δ29TfNCS enzyme variants, 4-phenylcyclohexanone was among the accepted substrates, alongside 4-methylcyclohexanone and 4-tert-butylcyclohexanone, indicating its compatibility with a specific biocatalytic system for the synthesis of tetrahydroisoquinoline alkaloids [1].

Enzyme screening Biotransformation Substrate scope

Recommended Application Scenarios for Procuring 4-Phenylcyclohexanone Based on Performance Evidence


Synthesis of Chiral Lactones via Engineered Baeyer-Villiger Monooxygenases

Procure 4-phenylcyclohexanone for the biocatalytic production of enantiopure substituted ε-caprolactones. Its established compatibility with wild-type and engineered CHMO enzymes, particularly the F432I variant, allows for controlled access to either lactone enantiomer, a critical requirement for synthesizing chiral pharmaceutical intermediates [1].

Development of Conformationally-Defined Scaffolds in Medicinal Chemistry

Utilize 4-phenylcyclohexanone as a starting material in medicinal chemistry programs where precise control over ring conformation is essential for target binding. Its unique puckering profile, intermediate between cyclohexanone and 4-tert-butylcyclohexanone, provides a distinct stereoelectronic environment for SAR studies, particularly when the excessive bulk of tert-butyl is detrimental [2].

Organocatalytic Desymmetrization for Asymmetric Synthesis

Employ 4-phenylcyclohexanone in proline-catalyzed Friedländer condensations and related desymmetrization reactions. The compound exhibits a selectivity profile that is distinctly different from silyl-protected analogs, making it a valuable substrate for exploring new organocatalytic methodologies and synthesizing enantioenriched building blocks [3].

High-Throughput Biotransformation Screening for Alkaloid Precursors

Include 4-phenylcyclohexanone in enzyme screening panels for the biosynthesis of complex alkaloids. As demonstrated with Δ29TfNCS variants, this ketone is a viable substrate for engineered enzymes, offering a pathway to diversely functionalized tetrahydroisoquinoline derivatives for drug discovery [4].

Technical Documentation Hub

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